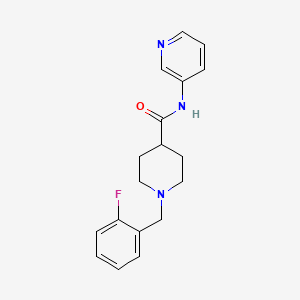![molecular formula C9H19N3OS B4894822 N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4894822.png)
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea, also known as SMT or SMT-19969, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which plays an important role in regulating smooth muscle relaxation, platelet aggregation, and inflammation. SMT has been studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases.
Wirkmechanismus
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea works by binding to the heme group of sGC, which inhibits the enzyme's ability to produce cGMP. This leads to decreased smooth muscle relaxation, platelet aggregation, and inflammation. This compound has been shown to be a potent and selective inhibitor of sGC, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing blood pressure, improving vascular function, reducing platelet aggregation, and reducing inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea in lab experiments is its potency and selectivity as an sGC inhibitor. This allows for precise modulation of cGMP levels and downstream signaling pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, this compound may have off-target effects that need to be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea and its potential therapeutic applications. One area of interest is in the development of more potent and selective sGC inhibitors that can be used in clinical settings. Another area of interest is in the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanisms underlying this compound's effects on cardiovascular and inflammatory diseases.
Synthesemethoden
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The process typically involves the use of organic solvents, acid-catalyzed reactions, and purification steps to obtain the final product. The synthesis method has been optimized to improve the yield and purity of this compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in the treatment of various cardiovascular and inflammatory diseases. It has been shown to inhibit sGC activity and reduce the production of cGMP, which can lead to decreased smooth muscle relaxation, platelet aggregation, and inflammation. This compound has been studied in animal models of hypertension, pulmonary hypertension, and sepsis, and has shown promising results in reducing blood pressure and improving vascular function.
Eigenschaften
IUPAC Name |
1-methyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3OS/c1-10-9(14)11-3-2-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVMZOPTGEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)


![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4894802.png)
![4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894805.png)
![2-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-4-nitrobenzamide](/img/structure/B4894819.png)

![ethyl 1-[(1-ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B4894846.png)